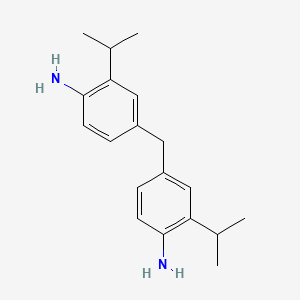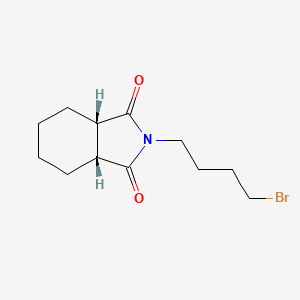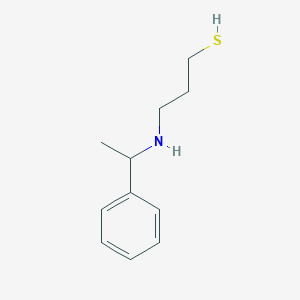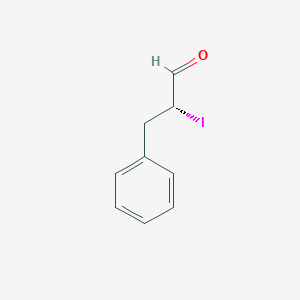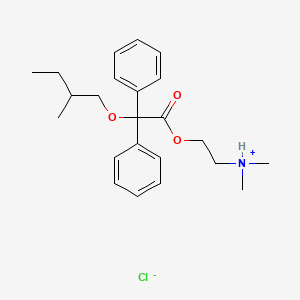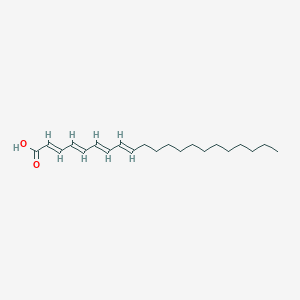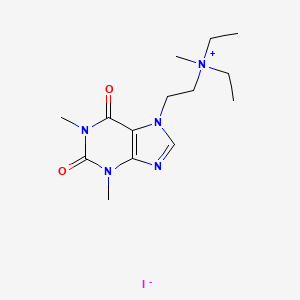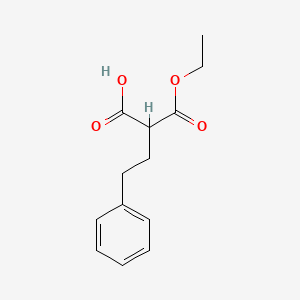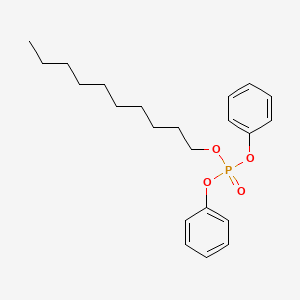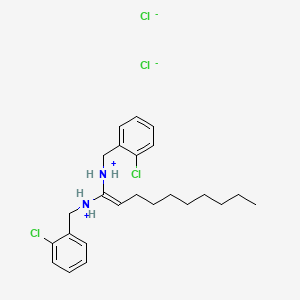
1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two o-chlorobenzyl groups attached to a decanediamine backbone, with the addition of two hydrochloride groups
Preparation Methods
The synthesis of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of 1,10-decanediamine with o-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets. The o-chlorobenzyl groups may play a role in binding to target molecules, while the decanediamine backbone provides structural stability. The hydrochloride groups enhance the compound’s solubility and facilitate its interaction with biological systems.
Comparison with Similar Compounds
1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,10-Decanediamine, N,N’-bis(p-chlorobenzyl)-, dihydrochloride: Similar structure but with p-chlorobenzyl groups instead of o-chlorobenzyl.
1,10-Decanediamine, N,N’-bis(o-bromobenzyl)-, dihydrochloride: Similar structure but with o-bromobenzyl groups instead of o-chlorobenzyl.
1,10-Decanediamine, N,N’-bis(o-methylbenzyl)-, dihydrochloride: Similar structure but with o-methylbenzyl groups instead of o-chlorobenzyl. The uniqueness of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
2056-24-8 |
|---|---|
Molecular Formula |
C24H34Cl4N2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[1-[(2-chlorophenyl)methylazaniumyl]dec-1-enyl]azanium;dichloride |
InChI |
InChI=1S/C24H32Cl2N2.2ClH/c1-2-3-4-5-6-7-8-17-24(27-18-20-13-9-11-15-22(20)25)28-19-21-14-10-12-16-23(21)26;;/h9-17,27-28H,2-8,18-19H2,1H3;2*1H |
InChI Key |
JGWRCGHPVAOURY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C([NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
